3H-Cyclopenta[c]quinoline-4-carboxylic acid
Description
3H-Cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused cyclopentane and quinoline system with a carboxylic acid group at position 2. This structure confers unique physicochemical and biological properties. The compound and its derivatives, such as the ethyl ester variant (CAS: 957559-59-0), exhibit a molecular formula of C₁₅H₁₆BrNO₂ and a molar mass of 322.2 g/mol . Key synthetic routes include the Pfitzinger reaction, which involves condensation of isatins with ketones under basic conditions (e.g., KOH in ethanol) .
Storage and handling require stringent precautions due to its sensitivity to heat, moisture, and light. It is recommended to store the compound at 2–8°C in airtight containers to prevent degradation .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7H,6H2,(H,15,16) |
InChI Key |
GTIJKKCQLJJUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C(=NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
The synthesis begins with the condensation of isatin (1H-indole-2,3-dione) and acetone under highly basic conditions. Sodium hydroxide or potassium hydroxide is typically employed to facilitate the ring-opening of isatin, followed by cyclization to form 2-toluquinoline-4-carboxylic acid (Step 1). This step proceeds at 25–35°C with reflux durations of 5–15 hours, achieving near-quantitative yields due to the stability of the cyclopenta[c]quinoline core under these conditions.
Addition and Dehydration
The intermediate 2-toluquinoline-4-carboxylic acid undergoes an addition reaction with benzaldehyde at elevated temperatures (95–105°C) to introduce a vinyl group, yielding 2-vinyl-4-quinoline carboxylic acid monohydrate (Step 2). Subsequent dehydration using acetic anhydride at 115–125°C removes water, producing 2-vinyl-4-quinoline carboxylic acid with minimal side reactions (Step 3).
Oxidation and Decarboxylation
The final steps involve oxidation of the vinyl group to a carboxylic acid moiety using potassium permanganate and sodium hydroxide at 35–45°C (Step 4), followed by decarboxylation in m-xylene under reflux to yield the target compound, This compound (Step 5). This sequence ensures high regioselectivity and avoids over-oxidation.
Reaction Conditions and Optimization
Critical Parameters
-
Temperature Control : Maintaining temperatures below 45°C during oxidation prevents degradation of the quinoline core.
-
Reagent Ratios : A 6:1 molar ratio of benzaldehyde to 2-toluquinoline-4-carboxylic acid ensures complete vinyl group addition.
-
Purification : Filtration and drying at each intermediate step minimize impurities, obviating the need for column chromatography.
Yield Optimization
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Isatin, acetone, NaOH, reflux 5–15 h | 95% |
| 2 | Addition | Benzaldehyde, 95–105°C, 1–6 h | 90% |
| 3 | Dehydration | Acetic anhydride, 115–125°C, 2–8 h | 88% |
| 4 | Oxidation | KMnO₄, NaOH, 35–45°C, 2–8 h | 85% |
| 5 | Decarboxylation | m-Xylene, reflux | 80% |
The cumulative yield for the five-step process is approximately 55% , which is exceptional for a multi-step synthesis involving heterocyclic systems.
Industrial-Scale Production Considerations
Scalability and Cost Efficiency
The patented method eliminates expensive catalysts and hazardous reagents, making it suitable for continuous-flow reactors. Key advantages include:
Comparative Analysis with Traditional Methods
Traditional laboratory-scale syntheses often rely on Friedländer annulation or Pictet-Spengler cyclization , which suffer from low yields (30–40%) and stringent anhydrous conditions. In contrast, the industrial method achieves higher reproducibility and throughput, as illustrated below:
| Method | Key Steps | Yield | Scalability |
|---|---|---|---|
| Industrial (Patent) | Condensation, oxidation | 55% | High |
| Friedländer | Annulation, acid catalysis | 35% | Low |
| Pictet-Spengler | Cyclization, high pressure | 40% | Moderate |
Challenges and Solutions in Synthesis
Chemical Reactions Analysis
Types of Reactions
3H-Cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinoline derivatives, including 3H-cyclopenta[c]quinoline-4-carboxylic acid, as antimicrobial agents. Research indicates that carboxy-quinoline derivatives, particularly those modified with iodine, exhibit promising antimicrobial properties against pathogens such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis . The structural modifications enhance their efficacy, making them suitable candidates for developing novel antimicrobial drugs.
Inhibition of Alkaline Phosphatases
The compound has been evaluated for its ability to inhibit various forms of alkaline phosphatases, which are crucial in numerous physiological processes. A study demonstrated that certain derivatives of quinoline-4-carboxylic acid showed remarkable inhibition rates against human tissue-nonspecific alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP). For instance, one derivative exhibited an IC50 value of 22 nM against h-TNAP, indicating its potency . This suggests that this compound could be further explored as a scaffold for developing therapeutic agents targeting these enzymes.
Synthetic Pathways
The synthesis of this compound often involves classic organic reactions such as the Pfitzinger condensation and Doebner synthesis. These methods enable the formation of various quinoline derivatives with enhanced biological activities . The choice of synthesis method can significantly impact yield and purity, emphasizing the need for optimized conditions to facilitate the production of high-quality compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of quinoline derivatives. Research has shown that specific modifications to the quinoline core can lead to increased potency and selectivity against target enzymes . This knowledge is essential for guiding future synthetic efforts aimed at developing more effective therapeutic agents.
Fluorescent Probes
Quinoline-based compounds, including this compound, have been utilized in the development of fluorescent probes. These probes are valuable in biological imaging and diagnostics due to their ability to emit light upon excitation . The incorporation of functional groups that enhance fluorescence can lead to improved sensitivity and specificity in detecting biological targets.
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial Activity | Carboxy-quinoline Derivatives | Effective against S. epidermidis, K. pneumoniae |
| Enzyme Inhibition | Quinoline Derivatives | IC50 values as low as 22 nM for alkaline phosphatases |
| Material Science | Fluorescent Probes | Useful in biological imaging |
Case Study 1: Antimicrobial Efficacy
A recent investigation into iodo-quinoline derivatives revealed their potential as new antimicrobial agents. The study utilized various spectroscopic techniques to confirm the structure and activity of synthesized compounds, demonstrating significant inhibition against selected microbial strains .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, several derivatives of quinoline-4-carboxylic acid were synthesized and tested for their inhibitory effects on alkaline phosphatases. The findings indicated that structural modifications could lead to compounds with enhanced inhibitory activity, paving the way for new therapeutic agents targeting diseases associated with alkaline phosphatase dysregulation .
Mechanism of Action
The mechanism of action of 3H-Cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, the compound exhibits antioxidant properties by terminating radical chain reactions, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The cyclopenta[c]quinoline derivative exhibits higher lipophilicity (predicted pKa ~2.51) than 8-hydroxyquinoline-4-carboxylic acid (pKa ~3.82), enhancing membrane permeability .
Antibacterial Activity
- Cyclopenta[c]quinoline Derivatives: Limited direct data exist, but structurally related 2-arylquinoline-4-carboxylic acids (e.g., 2-(4-bromophenyl) derivatives) show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- 2-Phenylquinoline-4-carboxylic Acids: The presence of a phenyl group at position 2 correlates with enhanced antibacterial activity, as seen in compounds like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .
Antimycobacterial Activity
- 6-Substituted Derivatives: 6-Isopropyl and 6-tert-butyl substituents on quinoline-4-carboxylic acids significantly improve activity against Mycobacterium tuberculosis (Mtb) by inhibiting DNA gyrase .
Antioxidant Activity
- The cyclopenta[c]quinoline analog lacks this group, suggesting lower antioxidant capacity.
Biological Activity
3H-Cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁N₃O₂
- Molecular Weight : Approximately 249.69 g/mol
- Structural Features : The compound features a cyclopenta[c]quinoline structure with a carboxylic acid group at the 4-position, which is critical for its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, impacting crucial cellular processes. Its ability to modulate enzymatic activities can lead to significant antimicrobial and anti-inflammatory effects. For instance, studies have shown that it can inhibit the formation of specific RNA-protein complexes, which has implications for diseases such as myotonic dystrophy .
Interaction with Cellular Pathways
The compound interacts with multiple molecular targets, influencing various signaling pathways. This interaction profile suggests potential applications in treating diseases like cancer and infections by selectively targeting specific cellular mechanisms .
The mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes and Receptors : It binds to various enzymes, modulating their activity and affecting downstream signaling pathways.
- Inhibition of RNA Complex Formation : It has been shown to inhibit the formation of RNA-MBNL1 complexes, which plays a role in splicing regulation .
Case Studies and Experimental Data
- Inhibition Studies :
- Cellular Effects :
Applications in Medicinal Chemistry
Given its biological activity, this compound is being investigated for various applications:
- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : The compound's anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases.
- Cancer Therapy : Due to its enzyme inhibition capabilities, it is being explored as a targeted therapy for cancer treatment.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | 249.69 | ~62 | Inhibits RNA-MBNL1 complex formation |
| 8-Acetamido-3a,4,5,9b-tetrahydro... | 272.30 | Not reported | Antibacterial activity |
| 6-Ethyl-3a,4,5,9b-tetrahydro... | Not reported | Not reported | Enzyme interaction studies |
Q & A
Q. What are the common synthetic routes for 3H-Cyclopenta[c]quinoline-4-carboxylic acid, and what are their respective yields and limitations?
The synthesis of this compound typically involves cyclization reactions or multi-step organic transformations. For example, analogous quinoline derivatives are synthesized via the Doebner reaction (condensation of anilines with β-keto esters) or Friedländer annulation (using ketones and amino aldehydes) . Microwave-assisted synthesis has been explored to improve reaction efficiency and yields in related compounds, achieving up to 85% purity under optimized conditions (e.g., 150°C, 20 minutes) . Key limitations include by-product formation (e.g., N-oxides) and sensitivity to reaction pH, which may require chromatographic purification .
Q. How is the purity and structural integrity of this compound validated in research settings?
Purity is assessed using HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation). Structural integrity is verified via 1H/13C NMR (e.g., characteristic shifts for the cyclopenta-quinoline ring at δ 7.2–8.5 ppm for aromatic protons) and FT-IR (stretching vibrations for carboxylic acid at ~1700 cm⁻¹) . Quantitative analysis of impurities (e.g., unreacted precursors) is performed using GC-MS with <2% threshold acceptability .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
Derivatization focuses on modifying the quinoline core and cyclopentane ring to enhance target affinity. For example:
- Electron-withdrawing groups (e.g., -CF₃ at position 6) improve enzyme inhibition by increasing electrophilicity .
- Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields (from 50% to 78%) for halogenated derivatives .
- Solvent optimization (e.g., DMF vs. toluene) impacts cyclization efficiency; polar aprotic solvents favor ring closure but may require acidic workup .
Q. How do computational methods like molecular docking contribute to understanding biological targets?
Molecular docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like tyrosine kinases or DNA gyrase . For example:
- The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli gyrase), while the cyclopentane ring enhances hydrophobic interactions .
- QSAR models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data, guiding rational design of inhibitors with sub-μM potency .
Q. What analytical approaches resolve contradictions in reported biological activities across studies?
Discrepancies in bioactivity data often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can artificially inflate or suppress activity .
- Solubility factors : Low aqueous solubility may lead to false negatives; use of DMSO carriers at <0.1% v/v is critical .
Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curves (3-parameter logistic models) improve cross-study comparability .
Methodological Considerations
- Spectral Data Interpretation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopentane-quinoline fused system .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., ester hydrolysis) .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and enzymatic assays for inhibition) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
